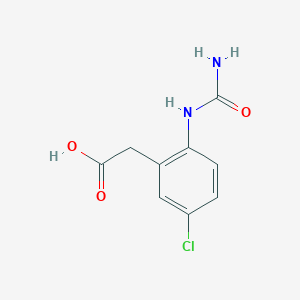

2-(5-Chloro-2-ureidophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(carbamoylamino)-5-chlorophenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c10-6-1-2-7(12-9(11)15)5(3-6)4-8(13)14/h1-3H,4H2,(H,13,14)(H3,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPAHVAHFPSRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 5 Chloro 2 Ureidophenyl Acetic Acid

Established Synthetic Routes and Reaction Pathways

The synthesis of 2-(5-chloro-2-ureidophenyl)acetic acid can be approached through several strategic pathways, primarily involving the formation of the ureido group and the acetic acid side chain on a chlorinated benzene ring.

Synthesis from Indolone Precursors and Isocyanate Reagents

While 2-(5-chloro-2-ureidophenyl)acetic acid is a direct precursor to certain indolone derivatives, a direct synthetic route from an indolone precursor to the acid itself is not the commonly documented pathway. Instead, the synthesis typically begins with a substituted aniline, which is then converted to the ureidophenylacetic acid. This acid then serves as the precursor for cyclization to form an indolone ring system.

The foundational step in the more established routes involves the reaction of a 2-amino-5-chlorophenylacetic acid derivative with an isocyanate. This reaction forms the characteristic ureido linkage. The general reaction is as follows:

Reaction Scheme for Urea (B33335) Formation

| Reactant A | Reactant B | Product |

|---|---|---|

| 2-amino-5-chlorophenylacetic acid | Isocyanate (e.g., potassium isocyanate) | 2-(5-chloro-2-ureidophenyl)acetic acid |

This reaction is fundamental to introducing the urea moiety onto the phenyl ring. The isocyanate, being highly reactive, readily attacks the amino group of the phenylacetic acid derivative.

Hydrolysis-Based Transformations for Ureidophenylacetic Acid Formation

Hydrolysis is a key step in the synthesis of carboxylic acids from their nitrile precursors. In the context of 2-(5-chloro-2-ureidophenyl)acetic acid synthesis, a plausible pathway involves the hydrolysis of a nitrile intermediate, such as 2-(5-chloro-2-ureidophenyl)acetonitrile. This hydrolysis can be carried out under either acidic or alkaline conditions. libretexts.orgchemguide.co.uk

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid, to yield the carboxylic acid and an ammonium salt. chemguide.co.uk

Acid Hydrolysis: CH₃CN + 2H₂O + H⁺ → CH₃COOH + NH₄⁺ libretexts.org

Under alkaline conditions, the nitrile is heated with a base, like sodium hydroxide, to produce the salt of the carboxylic acid and ammonia (B1221849). libretexts.orgchemguide.co.uk An acidification step is then required to obtain the free carboxylic acid. libretexts.org

Alkaline Hydrolysis: CH₃CN + H₂O + OH⁻ → CH₃COO⁻ + NH₃ libretexts.org

This method offers a robust way to introduce the acetic acid group, provided the corresponding nitrile precursor is accessible.

Cyclization Precursors and Associated Synthetic Schemes

2-(5-Chloro-2-ureidophenyl)acetic acid is a crucial precursor for the synthesis of cyclized compounds, particularly 5-chloro-2-oxindole-1-carboxamide, which is an important intermediate for the synthesis of the anti-inflammatory drug Tenidap.

The cyclization is typically achieved by treating 2-(5-chloro-2-ureidophenyl)acetic acid with a dehydrating agent, such as acetic anhydride, in the presence of a base like sodium acetate. This reaction facilitates an intramolecular condensation, leading to the formation of the oxindole ring.

Key Reagents in the Cyclization of 2-(5-chloro-2-ureidophenyl)acetic acid

| Reagent | Role |

|---|---|

| Acetic Anhydride | Dehydrating and activating agent |

This cyclization highlights the role of 2-(5-chloro-2-ureidophenyl)acetic acid as a key building block in the synthesis of more complex heterocyclic systems.

Advancements in Synthetic Process Development

Recent advancements in the synthesis of 2-(5-chloro-2-ureidophenyl)acetic acid have focused on improving efficiency, reducing costs, and enhancing safety by optimizing reaction conditions and exploring alternative reagents.

Optimization of Reaction Conditions and Solvent Systems

The optimization of reaction conditions is crucial for maximizing the yield and purity of 2-(5-chloro-2-ureidophenyl)acetic acid. This includes the careful selection of solvents, temperature, and reaction time. The choice of solvent can significantly influence the solubility of reactants and the reaction rate. A variety of solvents may be employed, and the selection often depends on the specific synthetic route being utilized. Continuous manufacturing processes are also being explored to reduce solvent volumes and improve safety and quality.

Strategic Utilization of Inorganic Cyanates in Synthesis

A significant advancement in the synthesis of 2-(5-chloro-2-ureidophenyl)acetic acid involves the use of inorganic cyanates, such as sodium cyanate (NaOCN), as a substitute for more expensive and highly reactive organic isocyanates. This approach is more economical and presents fewer handling hazards, making it suitable for large-scale industrial production.

The reaction involves the in-situ formation of isocyanic acid (HNCO) from the inorganic cyanate, which then reacts with the amino group of a 2-amino-5-chlorophenylacetic acid derivative to form the desired ureido compound.

Comparison of Reagents for Urea Formation

| Reagent Type | Example | Advantages | Disadvantages |

|---|---|---|---|

| Organic Isocyanate | Methyl isocyanate | High reactivity | Expensive, hazardous |

| Inorganic Cyanate | Sodium cyanate | Economical, safer | May require specific reaction conditions |

Novel Approaches and Methodological Innovations in Synthesis

A key methodological innovation for the synthesis of 2-(5-chloro-2-ureidophenyl)acetic acid centers on the direct ureidation of a specifically substituted aniline precursor. This approach offers an efficient pathway to the desired compound.

A documented synthetic route commences with 2-(2-amino-5-chlorophenyl)acetic acid as the primary starting material. The transformation to the target molecule is achieved by treating this precursor with potassium isocyanate in the presence of acetic acid. drugfuture.comlookchem.com This reaction facilitates the formation of the urea functional group at the second position of the phenyl ring, directly yielding 2-(5-chloro-2-ureidophenyl)acetic acid.

The synthesis can be outlined as follows:

Starting Material: 2-(2-amino-5-chlorophenyl)acetic acid

Reagents: Potassium isocyanate (KOCN) and Acetic acid (AcOH)

Product: 2-(5-chloro-2-ureidophenyl)acetic acid

This synthetic strategy is often part of a multi-step process where an indolone derivative is first hydrolyzed using sodium hydroxide and sulfuric acid to generate the intermediate, 2-(2-amino-5-chlorophenyl)acetic acid. drugfuture.com The crucial step in this synthesis is the formation of the urea moiety. This is accomplished through the in situ generation of isocyanic acid from the reaction of potassium cyanate with acetic acid. The highly reactive isocyanic acid then readily reacts with the primary amino group of 2-(2-amino-5-chlorophenyl)acetic acid to form the final ureido product. lookchem.com

Below is a table summarizing the key parameters of this synthetic approach.

| Starting Material | Reagents | Key Transformation | Product |

| 2-(2-amino-5-chlorophenyl)acetic acid | Potassium isocyanate, Acetic acid | Ureidation | 2-(5-Chloro-2-ureidophenyl)acetic acid |

| Indolone | 1. NaOH, H2SO4 2. KOCN, AcOH | Hydrolysis followed by Ureidation | 2-(5-Chloro-2-ureidophenyl)acetic acid |

This methodology demonstrates a focused and effective strategy for the synthesis of 2-(5-chloro-2-ureidophenyl)acetic acid, underscoring the utility of isocyanates in constructing ureidophenylacetic acid derivatives.

Design, Synthesis, and Investigation of Derivatives and Analogues of 2 5 Chloro 2 Ureidophenyl Acetic Acid

Rational Design Principles for Novel Urea-Containing Analogues

The design of new analogues is a meticulous process that leverages computational and empirical methods to predict the impact of structural changes on biological activity. The urea (B33335) functionality is a key pharmacophore in many bioactive molecules, primarily due to its ability to act as a rigid and effective hydrogen bond donor-acceptor unit, facilitating strong interactions with biological targets. nih.govrsc.orgresearchgate.net

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in medicinal chemistry for the development of potent ligands. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. Once identified, these fragments serve as starting points for the construction of more potent molecules through various strategies, including fragment growing, linking, or merging. nih.gov

In the context of urea chemistry, a fragment-merging approach can be employed. nih.govresearchgate.net For instance, two distinct fragments known to bind to adjacent sites on a target protein can be connected using a urea linker. The urea moiety is well-suited for this role due to its defined geometry and hydrogen bonding capabilities, which can help to properly orient the fragments for optimal interaction with the target. researchgate.net A hypothetical FBDD approach for a target enzyme could involve identifying an aromatic fragment that binds in a hydrophobic pocket and another fragment that interacts with a polar region. A urea linkage can then be strategically incorporated to synthesize a new, more potent molecule that combines the binding features of both fragments.

While the urea group is a valuable pharmacophore, its development can sometimes be limited by factors such as poor solubility or metabolic instability. bohrium.com Bioisosteric replacement, which involves substituting one functional group with another that retains similar physical and chemical properties, is a common strategy to overcome these limitations while preserving or enhancing biological activity. nih.govnih.gov

Several bioisosteres for the urea scaffold have been successfully explored in drug design. bohrium.comnih.gov These replacements aim to mimic the hydrogen bonding pattern and conformational rigidity of the urea group. For example, the thiourea (B124793) group, where the carbonyl oxygen is replaced by sulfur, is a classic bioisostere. bohrium.comnih.gov Other non-classical bioisosteres have also been developed to fine-tune physicochemical properties. The choice of a bioisostere depends on the specific goals of the drug design program, such as improving cell permeability, modulating target affinity, or altering the metabolic profile. bohrium.com

Below is a table of common bioisosteric replacements for the urea moiety.

| Bioisostere | Structure | Rationale for Replacement | Reference(s) |

| Thiourea | R-NH-C(S)-NH-R' | Classical bioisostere, alters electronic properties and hydrogen bonding strength. | bohrium.comnih.gov |

| Cyanoguanidine | R-NH-C(N-CN)-NH-R' | Reduces toxicity and improves pharmacokinetic properties compared to thiourea in certain contexts. | bohrium.comnih.gov |

| Squaramide | (See structure) | Acts as a strong hydrogen bond donor and can increase aromatic character. | bohrium.comnih.gov |

| Aminopyrimidin-4-one | (See structure) | Mimics the hydrogen bond donor-acceptor pattern of urea. | bohrium.comnih.gov |

| 2,2-diamino-1-nitroethene | R-NH-C(C(NO2)NH2)-NH-R' | Used as a successful thiourea bioisostere in the development of H2-receptor antagonists. | nih.gov |

Synthetic Methodologies for 2-(5-Chloro-2-ureidophenyl)acetic acid Derivatives

The synthesis of derivatives of 2-(5-chloro-2-ureidophenyl)acetic acid can be achieved through targeted modifications at its three main components: the phenyl moiety, the urea linkage, and the carboxylic acid group.

The substituted phenyl ring offers a scaffold for further functionalization to probe its influence on biological activity. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the existing chloro, ureido, and acetic acid groups must be considered. For instance, nitration could introduce a nitro group onto the ring, which can subsequently be reduced to an amino group, providing a handle for further derivatization. mdpi.com Similarly, halogenation reactions could introduce additional chloro, bromo, or iodo substituents. Friedel-Crafts alkylation or acylation could also be used to append alkyl or acyl groups to the ring, further exploring the steric and electronic requirements of the target binding site. mdpi.com

The urea linkage is typically formed by the reaction of an isocyanate with an amine. nih.gov This synthetic route provides a straightforward method for generating a diverse library of analogues. To create derivatives of 2-(5-chloro-2-ureidophenyl)acetic acid, one could start with a precursor like methyl 2-(2-amino-5-chlorophenyl)acetate. This amine can be reacted with a wide variety of isocyanates (R-N=C=O) to introduce different substituents on the terminal nitrogen of the urea moiety.

The carboxylic acid group is a prime site for derivatization to modulate properties such as solubility, permeability, and pro-drug potential. researchgate.net Standard organic chemistry transformations can be readily applied to this functional group. libretexts.org

Esterification: The carboxylic acid can be converted into a variety of esters through reaction with different alcohols under acidic conditions (Fischer esterification) or by using coupling agents. libretexts.orgreb.rw For example, reaction with simple alcohols like methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. Using more complex alcohols can introduce bulkier or more functionalized ester groups. organic-chemistry.org

Amide Formation: The synthesis of amides from the carboxylic acid moiety is another key derivatization strategy. This is typically achieved by activating the carboxylic acid with a coupling reagent, followed by the addition of a primary or secondary amine. researchgate.netresearchgate.net This method allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties. researchgate.net The resulting amides can have significantly different physicochemical characteristics compared to the parent carboxylic acid. libretexts.org

The following table summarizes common reagents used for the derivatization of the carboxylic acid group.

| Reaction Type | Reagent(s) | Product | Reference(s) |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester | libretexts.org |

| Amide Formation | Amine (Primary or Secondary), Coupling Agent (e.g., EDC, DCC, HATU) | Amide | researchgate.netresearchgate.netresearchgate.net |

| Amide Formation | Thionyl Chloride (SOCl₂) then Amine | Amide | reb.rw |

| Esterification | Alkyl Halide, Base (e.g., K₂CO₃) | Ester | researchgate.net |

Integration into Heterocyclic Ring Systems (e.g., pyrimidines, thiazoles, benzimidazoles)

The structural backbone of 2-(5-chloro-2-ureidophenyl)acetic acid offers several reactive sites—namely the carboxylic acid, the urea moiety, and the aromatic ring—that can serve as anchor points for the synthesis of more complex derivatives. A key strategy in medicinal chemistry is the integration of such pharmacophores into heterocyclic ring systems to explore new chemical space and modulate biological activity. The synthesis of pyrimidine (B1678525), thiazole (B1198619), and benzimidazole (B57391) derivatives from precursors with similar functionalities is a well-established area of heterocyclic chemistry. nih.govresearchgate.netresearchgate.net

Pyrimidines: The synthesis of a pyrimidine ring typically involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a molecule containing an N-C-N fragment, such as urea or thiourea. nih.govresearchgate.net The 2-(5-chloro-2-ureidophenyl)acetic acid molecule itself contains a urea moiety. This urea group could potentially participate in a cyclization reaction. For instance, the acetic acid side chain could be chemically modified into a β-keto ester or a related 1,3-dielectrophile. An intramolecular condensation between the modified side chain and the adjacent urea group could then, in principle, lead to a dihydropyrimidine (B8664642) derivative fused or linked to the phenyl ring. Alternatively, intermolecular condensation reactions are common, where a precursor derived from the parent compound reacts with agents like acetylacetone (B45752) or ethyl cyanoacetate (B8463686) in the presence of a catalyst to form the pyrimidine ring. researchgate.netijesrr.org

Thiazoles: The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring, generally involving the reaction of an α-haloketone with a thioamide. researchgate.netnih.gov To create a thiazole derivative of 2-(5-chloro-2-ureidophenyl)acetic acid, the acetic acid group could be converted into an α-haloketone. This intermediate could then be reacted with a thioamide, such as thiourea, to form a 2-aminothiazole (B372263) derivative. bepls.com Another approach involves reacting a thiosemicarbazone intermediate with an α-halogenated ketone. researchgate.net A thiosemicarbazone could be synthesized from a ketone precursor derived from the parent compound, which would then undergo cyclization to yield the target thiazole derivative. nih.gov

Benzimidazoles: Benzimidazoles are typically synthesized via the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as an aldehyde or nitrile) under acidic or thermal conditions. researchgate.netnih.gov To incorporate the 2-(5-chloro-2-ureidophenyl)acetic acid scaffold into a benzimidazole system, one could envision a strategy where the urea nitrogen atoms and a suitably positioned amino group on a different part of an elaborated molecule act as the o-phenylenediamine equivalent. More directly, the carboxylic acid function of the parent compound could be condensed with a separate o-phenylenediamine derivative. For example, reacting 2-(5-chloro-2-ureidophenyl)acetic acid with a substituted o-phenylenediamine in the presence of a condensing agent like hydrochloric acid or under microwave irradiation could yield a 2-substituted benzimidazole, where the substituent is the (5-chloro-2-ureidophenyl)methyl group. nih.govresearchgate.net

| Heterocyclic System | Common Precursors | General Reaction Type | Potential Application to Parent Compound |

|---|---|---|---|

| Pyrimidines | 1,3-Dicarbonyl compounds, Urea/Thiourea, Enaminonitriles | Condensation/Cyclization researchgate.net | Intramolecular cyclization involving the urea and a modified acetic acid side chain. |

| Thiazoles | α-Haloketones, Thioamides, Thiosemicarbazones | Hantzsch Synthesis/Condensation researchgate.net | Conversion of the acetic acid to an α-haloketone, followed by reaction with a thioamide. |

| Benzimidazoles | o-Phenylenediamines, Carboxylic Acids/Aldehydes | Condensation/Phillips Synthesis researchgate.netnih.gov | Condensation of the carboxylic acid group with a substituted o-phenylenediamine. |

General Methodologies for Evaluating Biological Activity of Analogues in Structure-Activity Relationship Studies (excluding specific activity data)

The evaluation of newly synthesized analogues is fundamental to establishing a Structure-Activity Relationship (SAR), which links the chemical structure of a compound to its biological activity. oncodesign-services.comcollaborativedrug.com A systematic SAR study guides the optimization of a lead compound by identifying which structural features are crucial for potency and selectivity. oncodesign-services.comimmutoscientific.com This process typically involves a tiered or cascaded approach, starting with broad primary screens and progressing to more complex, physiologically relevant assays for promising compounds. github.iohelsinki.fi The goal is to generate robust data that allows medicinal chemists to make informed decisions for designing the next generation of analogues with improved properties. sygnaturediscovery.comresearchgate.net

In Vitro Screening Assay Principles

In vitro screening is the first step in assessing the biological activity of newly synthesized compounds. sygnaturediscovery.comresearchgate.net These assays are performed in a controlled environment outside of a living organism, using purified components like enzymes or cultured cells. youtube.com The primary objective is to identify "hits" from a library of analogues and to understand the potency and mechanism of action at the molecular level. github.iosygnaturediscovery.com

Biochemical Assays: These assays are reductionist in their approach, measuring the effect of a compound on a purified biological target, such as an enzyme or a receptor. helsinki.fiyoutube.com For example, an enzyme inhibition assay would quantify a compound's ability to block the catalytic activity of a specific enzyme. The principle often relies on measuring the rate of product formation or substrate depletion, which can be detected using various readouts like fluorescence, absorbance, or luminescence. youtube.com Another common type is the binding assay, which measures the affinity of a compound for its target protein. github.io These assays are crucial for determining parameters like IC50 (half-maximal inhibitory concentration) and for providing direct insights into the interaction between the compound and the target, which is foundational for SAR. international-biopharma.com While less complex and generally higher in throughput, they may lack physiological context. youtube.com

Screening Cascade: The data from primary high-throughput screening (HTS) assays are used to build initial SAR. github.io Compounds that meet certain activity criteria progress to secondary assays. These may include orthogonal assays, which confirm the activity using a different technology or method to rule out false positives. international-biopharma.com For instance, a primary enzymatic assay hit might be confirmed with a biophysical assay like surface plasmon resonance that directly measures binding. github.io This tiered approach ensures that resources are focused on the most promising chemical series. international-biopharma.com

| Assay Type | Principle | Typical Endpoint/Measurement | Relevance to SAR |

|---|---|---|---|

| Enzyme Inhibition Assay | Measures the ability of a compound to reduce the activity of a purified enzyme. youtube.com | IC50, Ki | Directly quantifies potency against a specific molecular target. |

| Receptor Binding Assay | Quantifies the affinity of a compound for a specific receptor, often by measuring the displacement of a labeled ligand. github.io | Kd, Ki | Determines how tightly a compound binds to its target. |

| Biophysical Assays (e.g., SPR) | Detects binding events in real-time without labels, based on changes in physical properties (e.g., mass). github.io | Affinity (KD), kinetic parameters (kon, koff) | Provides detailed mechanistic insight into the binding interaction. |

Cell-Based Assay Methodologies for Activity Assessment

Cell-based assays represent the next tier in the screening cascade, offering greater physiological relevance compared to biochemical assays. youtube.comimmunologixlabs.com These assays use living cells, either primary cells or immortalized cell lines, to evaluate a compound's effect in a more complex biological context that includes cell membranes, metabolic pathways, and intracellular signaling cascades. immunologixlabs.com This complexity allows for the assessment of properties like cell permeability and potential cytotoxicity, which cannot be determined from a simple biochemical assay. youtube.com

Common Methodologies: A wide variety of cellular processes can be measured to assess a compound's activity.

Cytotoxicity and Viability Assays: These are fundamental for ensuring that the observed activity is not simply due to cell death. Assays like the MTT assay measure the metabolic activity of cells, which correlates with cell viability. researchgate.netnih.gov

Proliferation Assays: These quantify the effect of a compound on cell division and are essential for areas like oncology drug discovery.

Reporter Gene Assays: In these assays, cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter. The activity of the signaling pathway that controls the promoter can be easily quantified by measuring the reporter signal, providing a clear readout of a compound's effect on that pathway. immunologixlabs.comnih.gov

High-Content Screening (HCS): This automated imaging-based approach allows for the simultaneous measurement of multiple cellular parameters. nih.gov Cells are treated with compounds and then stained with fluorescent dyes to visualize different subcellular components or processes. HCS can provide detailed information on a compound's mechanism of action by analyzing changes in cell morphology, protein localization, or the expression of specific markers. nih.gov

By integrating data from these cell-based assays, researchers can build a more comprehensive SAR, understanding not only how structural changes affect target engagement but also how they influence cellular function and viability. immutoscientific.comimmunologixlabs.com

| Assay Methodology | Principle | Typical Application in SAR |

|---|---|---|

| MTT/Metabolic Assays | Measures mitochondrial reductase activity, which is an indicator of cell viability. nih.gov | Assessing compound cytotoxicity to distinguish targeted effects from general toxicity. |

| Reporter Gene Assays | Measures the expression of an easily detectable reporter protein linked to the activation of a specific signaling pathway. nih.gov | Quantifying the functional impact of a compound on a particular pathway within a living cell. |

| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify multiple phenotypic changes in cells simultaneously. nih.gov | Identifying detailed mechanisms of action and potential off-target effects by profiling cellular responses. |

| Apoptosis Assays | Detects markers of programmed cell death (e.g., caspase activity, DNA fragmentation). immunologixlabs.com | Determining if a compound induces apoptosis, a key mechanism in cancer therapy. |

Structure Activity Relationship Sar Investigations of 2 5 Chloro 2 Ureidophenyl Acetic Acid and Its Derivatives

Elucidation of Key Structural Determinants for Biological Modulation

The molecular architecture of 2-(5-chloro-2-ureidophenyl)acetic acid derivatives contains several key features that are crucial for their biological activity. These include the acidic moiety, the ureido group, and the spatial relationship between the different parts of the molecule.

The urea (B33335) functionality is a central determinant of activity, primarily due to its ability to form stable, multiple hydrogen bonds with biological targets like proteins and receptors. nih.gov This interaction is critical for the specific binding that precedes a biological response. The two nitrogen atoms of the urea group can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor, allowing for a strong and specific interaction with the active site of an enzyme or receptor.

The acetic acid moiety also plays a pivotal role. For arylalkanoic acids in general, a center of acidity, such as a carboxylic acid, is a common feature for many biologically active compounds. pharmacy180.com The position of this acidic group is critical; its location on a carbon atom directly adjacent to the aromatic ring is often essential for activity. pharmacy180.com Increasing the distance between the aromatic ring and the acidic center by introducing more carbon atoms typically leads to a decrease in biological activity. pharmacy180.com

Analysis of Substituent Effects on the Urea Scaffold and Aromatic Rings

Modifications to the urea scaffold and the aromatic rings of 2-(5-chloro-2-ureidophenyl)acetic acid have profound effects on its biological activity. The nature and position of these substituents can alter the compound's potency, selectivity, and pharmacokinetic properties.

Aromatic Ring Substituents: The 5-chloro substituent on the phenylacetic acid ring is a key feature. Halogen substituents can significantly impact a molecule's lipophilicity and electronic properties, which in turn affects cell membrane permeability and binding affinity. nih.gov Studies on similar ureido derivatives have shown that altering the substitution pattern on the aromatic rings can modulate activity. For instance, the introduction of a 3,4-difluorophenyl moiety in some urea-containing compounds resulted in a better activity profile against both gram-positive and gram-negative bacteria, partly by minimizing serum protein binding through increased polarity. chemmethod.com In other classes of compounds, the presence of a chloro group has been shown to provide activity, while methoxy (B1213986) groups can enhance it further. nih.gov Conversely, adding a cyano group at the 5-position of the phenyl ring has been reported to increase activity by two- to four-fold in certain series of urea derivatives. chemmethod.com

The following table illustrates the impact of various substituents on the phenyl ring on the relative antibacterial activity of a hypothetical series of 2-(2-ureidophenyl)acetic acid derivatives.

| Compound | R1 (Position 5) | R2 (External Phenyl Ring) | Relative Antibacterial Activity |

| A | -Cl | Unsubstituted | +++ |

| B | -H | 3,4-difluoro | ++++ |

| C | -CN | Unsubstituted | +++++ |

| D | -Cl | 4-methoxy | ++++ |

Urea Scaffold Substituents: The urea moiety itself can be substituted to fine-tune activity. The terminal nitrogen of the urea can be functionalized with different groups. However, these modifications must be carefully considered, as they can disrupt the crucial hydrogen bonding interactions. For example, in studies of aziridine (B145994) derivatives of urea, it was observed that introducing a 2,2-dimethyl moiety on a part of the molecule significantly reduced antibacterial activity. uc.pt This highlights that steric bulk near the core scaffold can be detrimental to the compound's interaction with its biological target.

Conformational Analysis and its Influence on SAR

The three-dimensional shape, or conformation, of 2-(5-chloro-2-ureidophenyl)acetic acid derivatives is a critical factor governing their interaction with biological targets. The relative orientation of the aromatic rings, the urea bridge, and the acetic acid side chain can either facilitate or hinder the optimal binding required for activity.

Conformational analysis of structurally related compounds, such as the anti-inflammatory agent amfenac (B1665970) (2-amino-3-benzoylphenylacetic acid), reveals that while there can be rigidity in certain parts of the molecule, other bonds allow for significant rotational freedom. nih.gov For instance, the rotation of the acetic acid chain and the bond connecting the urea to the phenyl ring may be restricted, creating a more defined structure. nih.gov In contrast, the carboxyl group at the end of the acetic acid chain and terminal phenyl rings often have more freedom to rotate. nih.gov

This flexibility is not unlimited and specific conformations are energetically preferred. Quantum chemical calculations on similar structures, like 5-acetic acid hydantoin, have identified multiple possible conformers based on the rotation around key single bonds. For example, the O=C-O-H dihedral angle of the carboxylic acid group can exist in either a cis (~0°) or trans (~180°) arrangement. The specific conformation adopted upon binding to a biological target is often the one that best fits the receptor's binding pocket, even if it is not the lowest energy conformer in an isolated state.

Based on a comprehensive review of available scientific literature, detailed computational and molecular modeling studies specifically focused on the chemical compound 2-(5-Chloro-2-ureidophenyl)acetic acid are not publicly available.

Extensive searches for molecular docking investigations, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling directly pertaining to this specific compound did not yield the detailed research findings necessary to construct an article according to the provided outline.

While computational studies have been conducted on broader classes of related compounds, such as inhibitors for targets like Fatty Acid Amide Hydrolase (FAAH) or Aminopeptidase N, the specific analyses—including ligand-target binding interactions, predicted binding poses, relative affinities, dynamic recognition simulations, and predictive QSAR models for 2-(5-Chloro-2-ureidophenyl)acetic acid—are not described in the indexed literature. Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict constraints of the request.

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Selection and Application of Molecular Descriptors

In the field of computational drug design, molecular descriptors are numerical values that encode chemical information and structural properties of a molecule. rjptonline.org These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate the chemical structure of compounds with their biological activities or physicochemical properties. researchgate.netpensoft.net

The selection of descriptors is a critical step and is typically guided by the properties being modeled. For 2-(5-Chloro-2-ureidophenyl)acetic acid, a range of descriptors can be calculated to characterize its structure. These are broadly categorized as:

0D Descriptors: Based on the chemical formula, such as molecular weight.

1D Descriptors: Based on lists of structural fragments.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity.

3D Descriptors: Requiring the 3D coordinates of the atoms, describing the molecule's shape and steric properties.

Once calculated, these descriptors can be used to build predictive models. For instance, a QSAR model for a series of related anti-inflammatory compounds could use descriptors like LogP (lipophilicity), Polar Surface Area (PSA), and specific electronic descriptors to predict inhibitory activity against a target enzyme. While specific QSAR studies focused solely on 2-(5-Chloro-2-ureidophenyl)acetic acid are not detailed in publicly available literature, the methodology allows for its characterization within a larger dataset of analogous compounds.

Below is a table of commonly calculated molecular descriptors that would be relevant for characterizing 2-(5-Chloro-2-ureidophenyl)acetic acid.

| Descriptor Type | Descriptor Name | Predicted Value for 2-(5-Chloro-2-ureidophenyl)acetic acid | Significance in Drug Design |

| Constitutional (0D) | Molecular Weight | 228.63 g/mol | Influences size, diffusion, and absorption. |

| Physicochemical | LogP (Octanol/Water Partition Coefficient) | 1.6 - 2.1 | Measures lipophilicity, affecting membrane permeability and solubility. |

| Topological (2D) | Topological Polar Surface Area (TPSA) | 90.7 Ų | Predicts hydrogen bonding potential and influences cell permeability. |

| Constitutional (1D) | Hydrogen Bond Donors | 3 | Key feature for molecular recognition and binding to protein targets. |

| Constitutional (1D) | Hydrogen Bond Acceptors | 4 | Important for forming interactions with biological macromolecules. |

| Constitutional (1D) | Rotatable Bond Count | 3 | Relates to conformational flexibility, which impacts receptor binding. |

Note: Values are computationally predicted and may vary slightly depending on the algorithm used.

Structure-Based Pharmacophore Design

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential steric and electronic features required for a molecule to interact with a specific biological target. researchgate.netijrpr.com A structure-based pharmacophore model is derived from the three-dimensional structure of the target macromolecule, typically a protein, complexed with a ligand. nih.govcreative-biolabs.com This approach identifies the key interaction points within the binding site. mdpi.com

The process for developing a structure-based pharmacophore for a target of 2-(5-Chloro-2-ureidophenyl)acetic acid would involve:

Obtaining the 3D Structure: A high-resolution 3D structure of the biological target (e.g., an enzyme like cyclooxygenase) is required, usually obtained through X-ray crystallography or NMR spectroscopy.

Active Site Analysis: The binding pocket is analyzed to identify key amino acid residues that interact with a bound ligand.

Feature Identification: The interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) between the ligand and the protein are mapped. These interactions are then translated into pharmacophore features. nih.gov

Model Generation: A 3D arrangement of these features, including distance and angular constraints, is generated. Common features include hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups.

This resulting pharmacophore model serves as a 3D query for virtual screening of compound libraries to find new molecules with different chemical scaffolds but the correct spatial arrangement of features to bind to the target. tandfonline.comdergipark.org.tr While this is a standard and powerful methodology, specific structure-based pharmacophore models developed for the targets of 2-(5-Chloro-2-ureidophenyl)acetic acid are proprietary or not described in available scientific literature.

Homology Modeling for Unresolved Target Structures

When the experimental 3D structure of a target protein is not available, homology modeling (or comparative modeling) provides a powerful method to generate a reliable structural model. nih.govwikipedia.org The technique is based on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. nih.govnumberanalytics.com

If 2-(5-Chloro-2-ureidophenyl)acetic acid were found to act on a protein target with an unknown structure, homology modeling would be the initial step to enable structure-based drug design. The procedure follows several key steps: nih.govuniroma1.it

Template Identification: The amino acid sequence of the target protein is used to search a database of known protein structures (like the Protein Data Bank, PDB) for homologous proteins with high sequence similarity. This is often done using tools like BLAST. nih.gov

Sequence Alignment: The target sequence is aligned with the sequence of the selected template(s). The accuracy of this alignment is critical for the quality of the final model. numberanalytics.com

Model Building: A 3D model of the target protein is constructed based on the atomic coordinates of the template structure and the sequence alignment. Conserved regions are typically built first, followed by variable regions like loops. wikipedia.orgnumberanalytics.com

The resulting homology model can then be used for subsequent computational studies, such as molecular docking to predict the binding mode of 2-(5-Chloro-2-ureidophenyl)acetic acid or for the structure-based pharmacophore design described previously. The accuracy of a homology model is highly dependent on the sequence identity between the target and the template; identities above 50% generally yield high-quality models suitable for drug design applications. nih.gov

Computational Analysis of Drug Metabolism and Pharmacokinetic Properties (ADMET Studies as a methodology)

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of the drug discovery process, as poor pharmacokinetics and toxicity are major reasons for late-stage clinical failures. nih.govresearchgate.net In silico ADMET prediction uses computational models to estimate these properties from a molecule's structure, allowing for the early identification of potentially problematic compounds. nih.govnih.gov

For 2-(5-Chloro-2-ureidophenyl)acetic acid, various ADMET parameters can be predicted using a range of computational methods, including QSAR models and machine learning algorithms trained on large datasets of experimental data. springernature.comnih.gov These predictions provide a comprehensive profile of the molecule's likely behavior in vivo.

The table below presents a summary of computationally predicted ADMET properties for 2-(5-Chloro-2-ureidophenyl)acetic acid. These predictions are generated by widely used algorithms and serve as a guide for further experimental validation. doi.orghealthinformaticsjournal.comarxiv.org

| Property Category | ADMET Parameter | Predicted Outcome | Implication |

| Absorption | Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Absorption | Caco-2 Permeability | Low to Moderate | May have moderate ability to cross the intestinal epithelial barrier. |

| Distribution | Blood-Brain Barrier (BBB) Permeability | No | Unlikely to cross into the central nervous system, reducing potential for CNS side effects. |

| Distribution | P-glycoprotein (P-gp) Substrate | No | Not likely to be actively removed from cells by this major efflux transporter. |

| Metabolism | Cytochrome P450 (CYP) 2D6 Inhibitor | No | Low probability of causing drug-drug interactions via this metabolic pathway. |

| Metabolism | Cytochrome P450 (CYP) 3A4 Inhibitor | No | Low probability of interfering with the metabolism of other drugs cleared by this major enzyme. |

| Toxicity | AMES Mutagenicity | No | Predicted to be non-mutagenic. |

| Toxicity | hERG (Human Ether-à-go-go-Related Gene) Inhibition | Low risk | Unlikely to cause drug-induced cardiotoxicity. |

Disclaimer: The data in this table is generated from computational models and is intended for informational purposes only. These predictions have not been experimentally verified.

Biological Target Identification and Mechanistic Research Theoretical and Methodological Frameworks

Methodologies for Identifying Molecular Targets for Urea (B33335) Compounds

The identification of molecular targets for novel compounds, particularly those containing a urea functional group, is a critical step in drug discovery. The urea moiety is significant in medicinal chemistry due to its ability to act as a rigid structural element and a proficient hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules. nih.govnih.gov A variety of techniques are employed to uncover these interactions.

A systematic analysis of protein-ligand complexes in databases like the Protein Data Bank (PDB) can reveal common binding patterns for diaryl ureas. mdpi.com This data mining approach helps identify key nonbonded intermolecular interactions, including hydrogen bonding, π-π stacking, and CH-π interactions, which are crucial for the stability of the drug-target complex. mdpi.com For instance, the urea group's capacity to form multiple hydrogen bonds is a recurring theme in the molecular recognition of these compounds by their target proteins. nih.govnih.gov

Biochemical Assay Development for Enzyme Inhibition Studies

Once potential targets, such as enzymes, are identified, biochemical assays are developed to quantify the compound's inhibitory effects. These assays are tailored to the specific enzyme's function. The development process involves creating a system where the enzyme's activity can be reliably measured, allowing for the determination of inhibitory constants (e.g., IC₅₀ values) for the compound .

Enzyme inhibitors can be classified into two main categories: active-site directed (substrate-like) and mechanism-based. bohrium.comresearchgate.net Assays must be designed to distinguish between these modes of inhibition. For example, in the study of urease inhibitors, assays are often designed to measure the rate of urea hydrolysis into ammonia (B1221849) and carbon dioxide. nih.gov The concentration of ammonia can be quantified, and a reduction in its production in the presence of an inhibitor indicates a blockade of enzyme activity. researchgate.net The development of such assays requires careful consideration of substrate concentration, pH, and temperature to ensure that the observed effects are due to the inhibitor and not experimental artifacts. researchgate.net The slow formation of an enzyme-inhibitor complex may suggest conformational changes in the enzyme upon inhibitor binding. researchgate.net

Table 1: Examples of Biochemical Assay Methodologies for Urea Compounds

| Assay Type | Enzyme Target Example | Principle of Detection | Reference |

|---|---|---|---|

| Spectrophotometric Assay | Urease | Measures the production of ammonia from urea hydrolysis, which can be coupled to a colorimetric reaction. | google.com |

| Kinase Activity Assay | Rho-Associated Kinase (ROCK) | Quantifies the phosphorylation of a substrate, often using radiolabeled ATP or specific antibodies. | nih.gov |

| Peroxidase-Coupled Assay | Pyruvate Oxidase | Measures the production of hydrogen peroxide, which is used by peroxidase to oxidize a chromogenic substrate. | google.com |

Receptor Binding Study Methodologies

Receptor binding studies are fundamental to understanding how a compound interacts with a specific receptor protein. These methodologies are designed to quantify the affinity and specificity of the binding interaction. For urea-based compounds, which are known to act as anion receptors, these studies are particularly important. rsc.orgresearchgate.net

A common technique is the use of Nuclear Magnetic Resonance (NMR) spectroscopy . qut.edu.au Titration experiments, where the anion is incrementally added to a solution of the urea-based receptor, can be monitored by ¹H NMR. Changes in the chemical shifts of the urea N-H protons upon anion addition provide direct evidence of hydrogen bond formation and allow for the calculation of association constants. qut.edu.au

Other valuable methodologies include:

Mass Spectrometry: This technique can be used to study gas-phase interactions between the receptor and the anion, confirming the formation of receptor-anion complexes. nih.gov

Fluorescence Spectroscopy: If the urea compound contains a fluorescent reporter group, changes in fluorescence upon anion binding can be used to determine binding properties in the ground and excited states. qut.edu.aunih.gov

Radioligand Binding Assays: These assays involve using a radiolabeled ligand that is known to bind to the target receptor. The ability of the test compound (e.g., a urea derivative) to displace the radioligand is measured, providing information about its binding affinity. This method is particularly useful for G protein-coupled receptors (GPCRs), where urea has been used to pretreat membranes to study the G protein-uncoupled form of the receptor. nih.gov

Exploration of Potential Biological Mechanisms of Action (based on related compounds)

Given that "2-(5-Chloro-2-ureidophenyl)acetic acid" is a phenylacetic acid derivative containing a urea moiety, its potential biological activities can be inferred from studies on structurally similar compounds. ontosight.ai Compounds with these structural features have been investigated for a range of biological effects, including enzyme inhibition and anticancer properties. nih.govontosight.ai

Investigation of Enzyme Inhibition Pathways

The urea functionality is a key pharmacophore in a multitude of enzyme inhibitors. nih.gov Its ability to form stable hydrogen bonds with residues in an enzyme's active site is central to its inhibitory action. nih.gov

Kinase Inhibition: Diaryl urea derivatives are prominent in the field of kinase inhibition. For example, compounds like Sorafenib and Regorafenib are urea-containing drugs that inhibit multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR). wikipedia.org The urea moiety typically forms crucial hydrogen bonds with conserved amino acid residues (e.g., Glu885 and Cys919 in the VEGFR-2 active site), anchoring the inhibitor in place. wikipedia.org Similarly, urea-based compounds have been developed as potent inhibitors of Rho-associated kinase (ROCK), a target for cardiovascular diseases and glaucoma. nih.gov

Other Enzyme Targets: Urea derivatives have been shown to inhibit other enzyme classes. For instance, some act as inhibitors of HIV-1 protease, where the urea carbonyl group engages in water-mediated hydrogen bonds within the active site. nih.gov Others can irreversibly inhibit Fatty Acid Amide Hydrolase (FAAH) through carbamoylation of a catalytic serine residue. nih.gov In the context of urease, substrate-like inhibitors such as hydroxyurea (B1673989) can directly bind to the nickel ions in the enzyme's active site. bohrium.comresearchgate.net

Analysis of Cellular Process Modulation (e.g., cell growth inhibition, microtubule disruption)

Beyond direct enzyme inhibition, compounds structurally related to "2-(5-Chloro-2-ureidophenyl)acetic acid" are known to modulate fundamental cellular processes, often leading to antiproliferative effects.

Cell Growth Inhibition: Phenylacetic acid (PAA) and its derivatives have demonstrated significant cell growth inhibitory and pro-apoptotic activity against various cancer cell lines. nih.govnih.gov Phenylacetamide derivatives, for example, have been shown to induce apoptosis in breast and other cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. mdpi.comtbzmed.ac.ir The mechanism often involves inducing cell cycle arrest, typically at the G1 phase. nih.govmdpi.com This G1 arrest can be mediated by the increased expression of cell cycle inhibitors like p21Cip1, which in turn inactivates cyclin-dependent kinase 2 (CDK2) and leads to the hypophosphorylation of the retinoblastoma protein (pRb). nih.gov Studies on phenoxyacetamide derivatives have also shown potent cytotoxic effects against liver cancer cells (HepG2), with IC₅₀ values in the low micromolar range. mdpi.com

Microtubule Disruption: A distinct mechanism of action observed for certain urea-containing compounds is the disruption of the cellular microtubule network. aacrjournals.orgnih.gov A class of compounds known as 1-aryl-3-(2-chloroethyl)ureas (CEUs) has been shown to induce microtubule depolymerization. aacrjournals.orgresearchgate.net This effect leads to a disruption of the cytoskeleton and arrests the cell cycle in the G2/M phase. nih.gov Mechanistic studies using radiolabeled CEUs revealed that these compounds act by covalently binding to β-tubulin. aacrjournals.orgnih.gov Specifically, the binding site was identified near the colchicine-binding site, with evidence pointing to the alkylation of the Cys239 residue on β-tubulin as the key event that triggers microtubule disassembly. nih.gov

Table 2: Cellular Effects of Structurally Related Compounds

| Compound Class | Cell Line Examples | Observed Cellular Effect | Proposed Mechanism | Reference(s) |

|---|---|---|---|---|

| Phenylacetic Acid / Phenylacetamide Derivatives | Renal Cancer (Caki-1, Os-RC-2), Breast Cancer (MCF7, MDA-MB231), Liver Cancer (HepG2) | Cell Growth Inhibition, G1 Cell Cycle Arrest, Apoptosis | Upregulation of p21Cip1, inactivation of CDK2, increased Bax/Bcl-2 ratio. | nih.govmdpi.commdpi.com |

| 1-Aryl-3-(2-chloroethyl)ureas (CEUs) | Breast Cancer (MDA-MB-231), Chinese Hamster Ovary (CHO) | Microtubule Disruption, G2/M Cell Cycle Arrest | Covalent binding (alkylation) to Cys239 of β-tubulin, leading to depolymerization. | aacrjournals.orgnih.govresearchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy would provide critical information about the number of different types of protons, their electronic environments, and their proximity to other protons in the 2-(5-Chloro-2-ureidophenyl)acetic acid molecule. The expected spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) protons of the acetic acid group, the protons of the urea (B33335) functional group (-NH-CO-NH-), and the carboxylic acid proton (-COOH). The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would allow for the definitive assignment of each proton to its position in the molecular structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A ¹³C NMR spectrum for 2-(5-Chloro-2-ureidophenyl)acetic acid would display separate signals for each unique carbon atom. This would include distinct peaks for the carbonyl carbons of the urea and carboxylic acid groups, the aromatic carbons (with variations in chemical shifts due to the chlorine and ureido substituents), and the methylene carbon of the acetic acid moiety.

Advanced Two-Dimensional NMR Techniques (e.g., ROESY)

Two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), would be employed to determine the spatial proximity of protons within the molecule. This is particularly useful for confirming the conformation of the molecule and the through-space relationships between protons that are not directly bonded, which can be crucial for a complete structural elucidation.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-(5-Chloro-2-ureidophenyl)acetic acid, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretching of the carboxylic acid, typically a broad band.

N-H stretching of the urea group.

C=O stretching for both the urea and carboxylic acid carbonyl groups, which would likely appear as strong, distinct bands.

C-N stretching of the urea group.

C-Cl stretching in the aromatic ring.

Aromatic C-H and C=C stretching .

The precise wavenumbers (cm⁻¹) of these bands would provide strong evidence for the presence of these functional groups.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. For 2-(5-Chloro-2-ureidophenyl)acetic acid, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which would confirm its elemental formula (C₉H₉ClN₂O₃). The mass spectrum would also display a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl). Analysis of the fragmentation pattern would reveal how the molecule breaks apart, providing further confirmation of its structure.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages for 2-(5-Chloro-2-ureidophenyl)acetic acid would be compared to the theoretically calculated values based on its chemical formula. A close agreement between the experimental and theoretical values is a fundamental confirmation of the compound's purity and elemental composition.

Q & A

Q. How to design a stability study for 2-(5-Chloro-2-ureidophenyl)acetic acid under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.